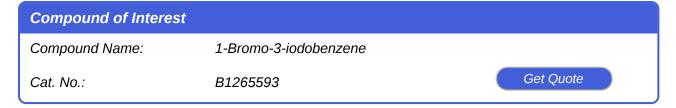


1-Bromo-3-iodobenzene molecular weight and formula

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An In-depth Technical Guide to **1-Bromo-3-iodobenzene**: Physicochemical Properties and Characterization

This technical guide provides a comprehensive overview of the core physicochemical properties of **1-Bromo-3-iodobenzene**, a key reagent in organic synthesis and drug discovery. It is intended for researchers, scientists, and drug development professionals who utilize halogenated aromatic compounds in their work. This document details the compound's molecular formula and weight, and presents a standard experimental protocol for its characterization via mass spectrometry.

Physicochemical Properties

1-Bromo-3-iodobenzene is a disubstituted aromatic compound with the chemical formula $C_6H_4BrI.[1][2][3][4]$ Its molecular weight is approximately 282.90 g/mol .[4][5] The precise physicochemical data is summarized in the table below.



Parameter	Value	Reference
Chemical Formula	C ₆ H ₄ BrI	[1][2][3][4]
Molecular Weight	282.90 g/mol	[4][5]
Synonyms	3-Bromoiodobenzene, m- Bromoiodobenzene	[1][2]
CAS Number	591-18-4	[1][3]
Appearance	Clear colorless to light brown liquid	[1]
Density	~2.219 g/mL at 25 °C	[2]

Experimental Protocol: Molecular Weight Confirmation by Mass Spectrometry

To verify the identity and determine the molecular weight of **1-Bromo-3-iodobenzene**, Electron lonization Mass Spectrometry (EI-MS) is a standard and effective analytical technique.

Objective: To confirm the molecular weight of **1-Bromo-3-iodobenzene**.

Materials and Instrumentation:

- **1-Bromo-3-iodobenzene** sample (98% purity or higher)
- Volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate)
- Gas Chromatograph-Mass Spectrometer (GC-MS) system equipped with an EI source.

Methodology:

- Sample Preparation: A dilute solution of 1-Bromo-3-iodobenzene is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable volatile solvent.
- Injection: 1 μL of the prepared sample is injected into the GC-MS system. The gas chromatograph separates the analyte from any potential impurities before it enters the mass



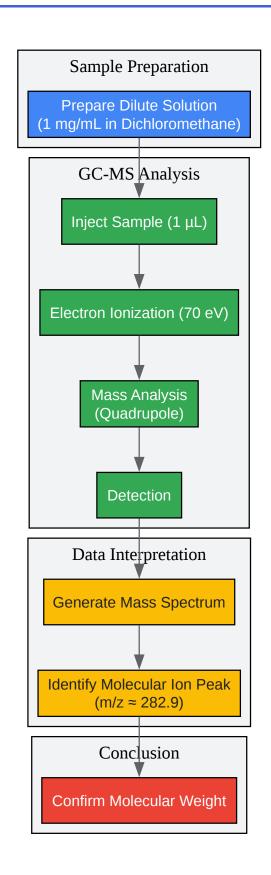
spectrometer.

- Ionization: Within the mass spectrometer, the sample molecules are bombarded with a highenergy electron beam (typically 70 eV) in the EI source. This process leads to the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).
- Mass Analysis: The resulting ions are accelerated and directed into a mass analyzer (e.g., a
 quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum that plots relative intensity against the m/z ratio.
- Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and iodine (¹²⁷I), the molecular ion will appear as a characteristic pattern of peaks, which can be used to confirm the elemental composition.

Workflow Visualization

The logical flow of the experimental protocol for the characterization of **1-Bromo-3-iodobenzene** is depicted in the following diagram.





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Caption: Workflow for Molecular Weight Confirmation of **1-Bromo-3-iodobenzene**.



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